molecular formula C11H15N5O4 B1140821 N2-METHYL-2/'-DEOXYGUANOSINE CAS No. 19916-77-9

N2-METHYL-2/'-DEOXYGUANOSINE

Cat. No.: B1140821
CAS No.: 19916-77-9
M. Wt: 281.27
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Scientific Research Applications

N2-Methyl-2’-deoxyguanosine is extensively used in scientific research, particularly in the study of DNA damage and repair mechanisms. It serves as a model compound for understanding the effects of alkylation damage on DNA and the subsequent repair processes . Its applications span across:

Comparison with Similar Compounds

  • N2-Ethyl-2’-deoxyguanosine
  • N6-Methyl-2’-deoxyadenosine
  • 5-Methylcytidine
  • 7-Methylguanosine

Uniqueness: N2-Methyl-2’-deoxyguanosine is unique due to its specific methylation at the N2 position of guanine, which significantly impacts DNA structure and function. This specificity makes it a valuable tool for studying the effects of alkylation damage and the efficiency of DNA repair mechanisms .

Properties

CAS No.

19916-77-9

Molecular Formula

C11H15N5O4

Molecular Weight

281.27

Origin of Product

United States
Customer
Q & A

Q1: How does N2-Methyl-2'-deoxyguanosine interact with DNA replication and what are the downstream effects?

A1: N2-Me-dG is a DNA adduct formed by the reaction of formaldehyde with deoxyguanosine. [] This adduct integrates into the DNA sequence and poses a challenge during DNA replication. While the Klenow fragment of Escherichia coli DNA polymerase I can synthesize past this lesion, it causes a slight stall one base before the adduct. [] The primary concern with N2-Me-dG is its miscoding property. While DNA polymerase predominantly incorporates the correct base, cytosine (dCMP), opposite N2-Me-dG, it can also misincorporate thymine (dTMP) at a lower frequency (9.4%). [] This misincorporation can lead to G-->A transition mutations, potentially contributing to the development of diseases like cancer. []

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